4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one
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Overview
Description
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is a chemical compound that features a piperazine ring substituted with an aminopyridine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Nucleophilic Substitution: 5-bromo-2-nitropyridine reacts with piperazine in the presence of a base to form 1-(6-nitropyridin-3-yl)piperazine.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon as the catalyst.
N-Methylation: The piperazine ring is methylated using methyl iodide to yield the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Nucleophilic Substitution: Conducted in a mixed solvent system of alcohol and water with an acid catalyst.
Catalytic Hydrogenation: Performed under controlled conditions to ensure high yield and purity.
N-Methylation: Achieved using methyl iodide or other suitable methylating agents.
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: The compound modulates neurotransmitter pathways, influencing synaptic transmission and neuronal activity
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
4-(6-Aminopyridin-3-yl)-1-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its methyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one |
InChI |
InChI=1S/C10H14N4O/c1-13-4-5-14(7-10(13)15)8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H2,11,12) |
InChI Key |
LFEWFEWBXIEGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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